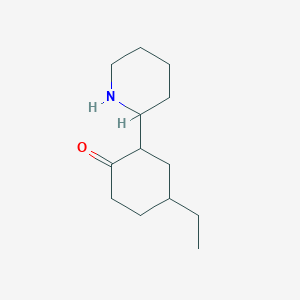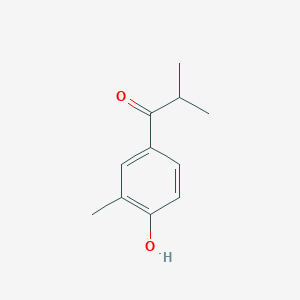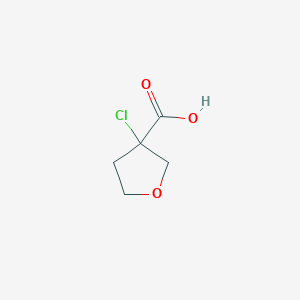
3-Chlorooxolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlorooxolane-3-carboxylic acid is an organic compound belonging to the class of carboxylic acids It features a chloro-substituted oxolane ring, which is a five-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Chlorooxolane-3-carboxylic acid can be synthesized through several methods:
Oxidation of Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then to carboxylic acids in the presence of acidic or basic catalysts.
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids after acidification with a mineral acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis of nitriles and amides under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of more oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloro group in the oxolane ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Nucleophiles such as hydroxide ions (OH⁻), amines, or thiols.
Major Products:
Oxidation: Formation of more oxidized carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted oxolane derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chlorooxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Chlorooxolane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the chloro group can engage in electrophilic substitution reactions. These interactions can influence various biochemical pathways and molecular targets .
Vergleich Mit ähnlichen Verbindungen
3-Chlorooxolane: A similar compound without the carboxylic acid group, used in different chemical reactions.
Oxolane-3-carboxylic Acid: Lacks the chloro substituent, leading to different reactivity and applications.
Chlorobutanoic Acid: A four-carbon carboxylic acid with a chloro substituent, differing in ring structure and properties.
Uniqueness: 3-Chlorooxolane-3-carboxylic acid is unique due to the presence of both a chloro substituent and an oxolane ring, which imparts distinct chemical properties and reactivity compared to other carboxylic acids and oxolane derivatives .
Eigenschaften
Molekularformel |
C5H7ClO3 |
|---|---|
Molekulargewicht |
150.56 g/mol |
IUPAC-Name |
3-chlorooxolane-3-carboxylic acid |
InChI |
InChI=1S/C5H7ClO3/c6-5(4(7)8)1-2-9-3-5/h1-3H2,(H,7,8) |
InChI-Schlüssel |
LGNSBYHTXVEVBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1(C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


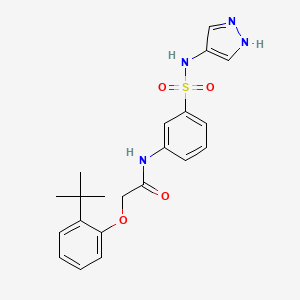

![1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13310550.png)
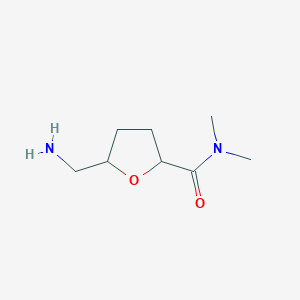
![4-Chloro-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13310555.png)
![7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13310563.png)


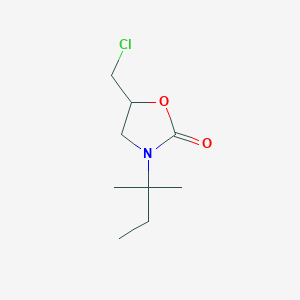
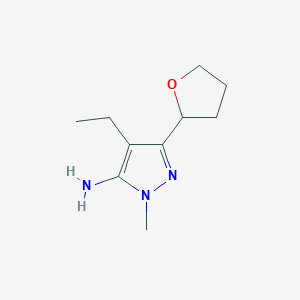
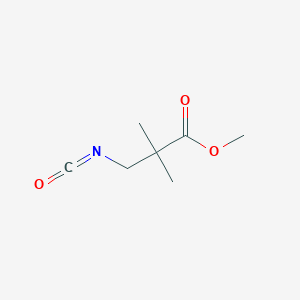
![3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol](/img/structure/B13310630.png)
